4-Chloro-2-(5-formylthiophen-2-yl)benzoic acid
Description
4-Chloro-2-(5-formylthiophen-2-yl)benzoic acid is a chemical compound with the molecular formula C12H7ClO3S and a molecular weight of 266.7 g/mol . It is characterized by the presence of a chloro group, a formyl group, and a thiophene ring attached to a benzoic acid moiety. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Properties
IUPAC Name |
4-chloro-2-(5-formylthiophen-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO3S/c13-7-1-3-9(12(15)16)10(5-7)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYYVEMBGZBBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(S2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689517 | |
| Record name | 4-Chloro-2-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-18-3 | |
| Record name | 4-Chloro-2-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Chloro-2-(5-formylthiophen-2-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and 2-thiophenecarboxaldehyde.
Reaction Conditions: The reaction involves the formation of a carbon-carbon bond between the thiophene ring and the benzoic acid moiety. This is achieved through a series of reactions, including halogenation, formylation, and coupling reactions.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-Chloro-2-(5-formylthiophen-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
4-Chloro-2-(5-formylthiophen-2-yl)benzoic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways or receptors.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating the biological activity of thiophene-containing compounds and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-formylthiophen-2-yl)benzoic acid depends on its specific application. In pharmaceutical research, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and the thiophene ring are key functional groups that contribute to its biological activity. The exact molecular pathways involved can vary depending on the specific target and application .
Comparison with Similar Compounds
4-Chloro-2-(5-formylthiophen-2-yl)benzoic acid can be compared with similar compounds such as:
4-Chloro-3-(5-formyl-furan-2-yl)-benzoic acid: This compound has a furan ring instead of a thiophene ring, which can result in different electronic and steric properties.
5-Formyl-2-thienylboronic acid: This compound contains a boronic acid group instead of a benzoic acid moiety, which can affect its reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
